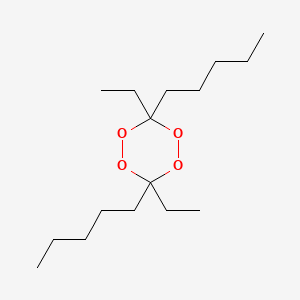

3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane

Description

Structure

3D Structure

Properties

CAS No. |

914917-06-9 |

|---|---|

Molecular Formula |

C16H32O4 |

Molecular Weight |

288.42 g/mol |

IUPAC Name |

3,6-diethyl-3,6-dipentyl-1,2,4,5-tetraoxane |

InChI |

InChI=1S/C16H32O4/c1-5-9-11-13-15(7-3)17-19-16(8-4,20-18-15)14-12-10-6-2/h5-14H2,1-4H3 |

InChI Key |

JBHSUCPAVTZNEI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1(OOC(OO1)(CC)CCCCC)CC |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques for 1,2,4,5 Tetroxane Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the skeletal structure of molecules. For 1,2,4,5-tetroxane derivatives, these methods are particularly useful for detecting the characteristic peroxide O-O bond vibrations.

Infrared (IR) Spectroscopic Analysis Methodologies

Infrared spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The analysis of 1,2,4,5-tetroxane derivatives by IR spectroscopy typically involves the identification of key vibrational modes associated with the tetroxane ring and its substituents.

A crucial aspect of the IR spectrum of a 1,2,4,5-tetroxane is the identification of the O-O stretching vibration. In cyclic peroxides, these bands are often weak and can be challenging to assign definitively. For related cyclic organic peroxides, the O-O stretching vibrations have been observed in the range of 750-970 cm⁻¹. researchgate.net The IR spectra of substituted 1,2,4-triazines, which share some structural similarities with tetroxanes, show that substituent-sensitive vibrations provide valuable structural information. nih.gov For 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane, one would expect to observe characteristic C-H stretching and bending vibrations from the ethyl and pentyl groups in the regions of 2850-3000 cm⁻¹ and 1375-1465 cm⁻¹, respectively.

A study on 1,3-dibutanal-1,2,4,5-tetroxane involved its preparation through the oxidation of glutaraldehyde (B144438) with hydrogen peroxide. nih.gov The subsequent experimental and theoretical IR analysis allowed for a rather complete vibrational assignment. nih.gov This combined experimental and computational approach is a common methodology for the detailed analysis of complex cyclic peroxides.

Predicted Infrared (IR) Absorption Bands for 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane

| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |

| 2960 - 2850 | C-H stretch (alkyl) | Strong |

| 1465 - 1450 | C-H bend (methylene) | Medium |

| 1380 - 1370 | C-H bend (methyl) | Medium |

| 1100 - 1000 | C-O stretch | Medium |

| 970 - 750 | O-O stretch | Weak to Medium |

| ~800 | Tetroxane ring vibration | Medium |

Note: This table is predictive and based on data from analogous compounds.

Raman Spectroscopy Applications

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The selection rules for Raman scattering often allow for the observation of vibrations that are weak or absent in the IR spectrum.

For cyclic organic peroxides, the O-O stretching vibration is often more prominent in the Raman spectrum than in the IR spectrum. researchgate.net Studies on various cyclic peroxides, such as triacetone triperoxide (TATP) and hexamethylene triperoxide diamine (HMTD), have identified the ν(O-O) vibration in the Raman spectra around 875 cm⁻¹ and 912 cm⁻¹, respectively. researchgate.net In the case of 3,5-diamino-6-(ortho-substituted phenyl)-1,2,4-triazines, strong Raman bands corresponding to ring breathing and C-NH2 stretching vibrations were identified. nih.gov For 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane, a strong Raman signal for the symmetric tetroxane ring breathing mode would be expected. The non-polar C-C bonds of the alkyl substituents would also be expected to show strong Raman signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and stereochemistry.

Proton (¹H) NMR Techniques for Structural Confirmation

Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For a symmetrically substituted molecule like 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane, the ¹H NMR spectrum is expected to be relatively simple.

The chemical shifts of the protons on the alkyl chains will be influenced by the electronegative oxygen atoms of the tetroxane ring. Protons on the carbon atoms alpha to the ring (the methylene (B1212753) groups of the ethyl and pentyl chains) will be the most deshielded. Based on data for other alkyl-substituted cyclic compounds, these protons are expected to resonate in the range of 1.5-2.0 ppm. The other protons of the ethyl and pentyl groups will appear further upfield, with the terminal methyl protons being the most shielded. The integration of the signals will correspond to the number of protons in each unique environment.

Predicted ¹H NMR Chemical Shifts for 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂- (Ethyl, attached to ring) | 1.5 - 1.8 | Quartet | 4H |

| -CH₃ (Ethyl) | 0.8 - 1.0 | Triplet | 6H |

| -CH₂- (Pentyl, attached to ring) | 1.5 - 1.8 | Triplet | 4H |

| -(CH₂)₃- (Pentyl) | 1.2 - 1.5 | Multiplet | 12H |

| -CH₃ (Pentyl) | 0.8 - 1.0 | Triplet | 6H |

Note: This table is predictive and based on data from analogous compounds. The exact chemical shifts and multiplicities can be confirmed by 2D NMR experiments like COSY.

Carbon-13 (¹³C) NMR and Other Heteronuclear NMR Analyses

Carbon-13 NMR provides information about the carbon skeleton of a molecule. In 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane, the carbon atoms directly attached to the oxygen atoms of the tetroxane ring (C3 and C6) are expected to be significantly deshielded due to the electronegativity of the oxygens. These quaternary carbons would likely appear in the range of 100-110 ppm. The chemical shifts of the carbons in the ethyl and pentyl side chains would appear at higher fields.

Theoretical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method, are often employed to predict and confirm ¹³C NMR chemical shifts in complex molecules, including various heterocyclic systems. nih.govnih.gov Such computational approaches, in conjunction with experimental data from related compounds, are invaluable for the complete spectral assignment of novel tetroxane derivatives.

Predicted ¹³C NMR Chemical Shifts for 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C3, C6 (quaternary, ring) | 100 - 110 |

| -CH₂- (Ethyl, attached to ring) | 25 - 35 |

| -CH₃ (Ethyl) | 8 - 12 |

| -CH₂- (Pentyl, attached to ring) | 30 - 40 |

| -(CH₂)₃- (Pentyl) | 20 - 30 |

| -CH₃ (Pentyl) | 13 - 15 |

Note: This table is predictive and based on data from analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. Saturated organic peroxides, including 1,2,4,5-tetroxanes, are generally colorless as they lack extensive chromophores that absorb in the visible region. Their electronic transitions typically occur in the ultraviolet region.

The UV-Vis spectra of peroxides are often characterized by weak, broad absorption bands corresponding to n → σ* transitions of the peroxide bond. These transitions involve the excitation of a non-bonding electron from an oxygen atom to an antibonding sigma orbital of the O-O bond. For many simple peroxides, these absorptions are found in the far-UV region, often below 200 nm, making them difficult to observe with standard spectrophotometers. In some cases, a tail of this absorption may extend into the near-UV region. For instance, a study on 1,3-dibutanal-1,2,4,5-tetroxane reported its UV spectrum, allowing for a discussion of the nature of its electronic transitions. nih.gov The presence of alkyl substituents, as in 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane, is not expected to significantly shift the absorption maximum into the visible range.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions. For 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane, electron impact (EI) or chemical ionization (CI) would be common ionization methods. The molecular ion peak (M+) in the mass spectrum would confirm the molecular weight of the compound.

Due to the inherent instability of the peroxide bonds, the molecular ion of 1,2,4,5-tetroxane derivatives is often weak or absent in EI-MS, as the molecule readily fragments. chemguide.co.uk The fragmentation of 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane is expected to proceed through several key pathways, primarily involving the cleavage of the O-O and C-O bonds of the tetroxane ring.

The initial cleavage of the O-O bond would lead to a diradical intermediate, which can then undergo further fragmentation. A common fragmentation pathway for 3,6-disubstituted-1,2,4,5-tetroxanes is the cleavage of the ring to form two ketone molecules. In this case, the fragmentation would be expected to yield heptan-3-one (from the pentyl and ethyl substituted carbon).

Another significant fragmentation pathway involves the loss of one of the alkyl substituents. For 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane, the loss of a pentyl radical (C5H11•) or an ethyl radical (C2H5•) would result in prominent fragment ions. The relative abundance of these fragments would depend on the stability of the resulting carbocations. The fragmentation pattern can provide valuable information about the nature and position of the substituents on the tetroxane ring. libretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation Data for 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane

| Fragment Ion | Predicted m/z | Proposed Structure |

| [M]+ | 288.23 | C16H32O4 |

| [M - C2H5]+ | 259.20 | [C14H27O4]+ |

| [M - C5H11]+ | 217.15 | [C11H21O4]+ |

| [C7H14O]+ | 114.10 | Heptan-3-one |

| [C5H11]+ | 71.09 | Pentyl cation |

| [C2H5]+ | 29.04 | Ethyl cation |

Note: The m/z values are predicted based on the chemical formula and have not been experimentally verified.

X-ray Crystallography for Solid-State Structure and Conformation Determination

Studies on analogous 3,6-disubstituted 1,2,4,5-tetroxanes have shown that the six-membered tetroxane ring typically adopts a chair conformation. researchgate.netnih.gov In this conformation, the substituents at the 3 and 6 positions can be either in axial or equatorial positions. The preferred conformation will be the one that minimizes steric hindrance between the substituents.

For 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane, it is expected that the bulky pentyl groups will preferentially occupy the equatorial positions to reduce steric strain, with the smaller ethyl groups also likely in equatorial positions. This would result in a trans-diequatorial conformation being the most stable. The crystal packing is likely to be influenced by van der Waals interactions between the alkyl chains of neighboring molecules.

Table 2: Predicted Crystallographic Data for 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or Pbca (common for similar organic molecules) |

| Conformation | Chair |

| Substituent Orientation | Di-equatorial (for the trans isomer) |

Note: These are predicted values based on studies of similar compounds and would require experimental verification.

Chromatographic Separation and Quantification Methods (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for the separation, purification, and quantification of 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane from reaction mixtures or for purity assessment. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the thermal stability and volatility of the compound.

Gas Chromatography (GC)

Given that many organic peroxides have limited thermal stability, the application of GC can be challenging. aalto.firesearchgate.nethzdr.de However, for a molecule like 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane, with a significant hydrocarbon character, it may be sufficiently volatile for GC analysis if care is taken to use lower injector and oven temperatures to prevent on-column decomposition. A non-polar or medium-polarity capillary column, such as one with a phenyl-methylpolysiloxane stationary phase, would be suitable for its separation. A flame ionization detector (FID) would provide good sensitivity for quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is often the preferred method for the analysis of thermally labile compounds like organic peroxides. nih.govrsc.orgtandfonline.com For 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane, reversed-phase HPLC would be the most appropriate technique. A C18 or C8 stationary phase would be effective in retaining the non-polar molecule. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. Due to the lack of a strong chromophore in the molecule, detection can be achieved using a refractive index detector (RID) or an evaporative light scattering detector (ELSD). Alternatively, post-column derivatization followed by UV or fluorescence detection can be employed to enhance sensitivity. nih.gov

Table 3: Hypothetical Chromatographic Conditions for 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane

| Technique | Column | Mobile Phase/Carrier Gas | Detector |

| GC | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms) | Helium | FID |

| HPLC | 150 mm x 4.6 mm, 5 µm (e.g., C18) | Acetonitrile/Water (e.g., 80:20 v/v) | RID or ELSD |

Note: These conditions are hypothetical and would require optimization for a specific analytical application.

Theoretical and Computational Investigations of 3,6 Diethyl 3,6 Dipentyl 1,2,4,5 Tetroxane and Analogous Systems

Quantum Chemical Methodologies

Quantum chemical methods are used to solve the electronic Schrödinger equation, providing detailed information about electron distribution, molecular orbital energies, and geometric parameters. gatech.edu These methods are broadly categorized into ab initio, density functional theory, and semi-empirical approaches.

Ab initio—Latin for "from the beginning"—calculations are based on first principles, without the use of empirical parameters. The foundational method in this category is the Hartree-Fock (HF) theory. gatech.eduwikipedia.org

Hartree-Fock (HF) Theory: The HF method approximates the many-electron wavefunction as a single Slater determinant, which represents an antisymmetrized product of one-electron wavefunctions called spin-orbitals. gatech.eduwikipedia.org This approach treats each electron as moving in the average electric field created by all other electrons, an approach known as a self-consistent field (SCF) method. wikipedia.org While HF theory is a crucial starting point and provides a qualitatively reasonable description for many systems, it neglects the explicit correlation between the motions of individual electrons. gatech.edugithub.io For analogous systems like the parent 1,2,4,5-tetroxane molecule, the Restricted Hartree-Fock (RHF) method has been applied with basis sets such as 3-21+G to perform conformational studies. researchgate.net

Post-Hartree-Fock Methods: To account for the electron correlation neglected in HF theory, more advanced methods, known as post-Hartree-Fock methods, have been developed. These methods build upon the HF solution to provide more accurate results, albeit at a higher computational cost. Examples include Configuration Interaction (CI), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory. arxiv.orgresearchgate.net Time-dependent Hartree-Fock (TDHF), for instance, serves as a fundamental post-HF method for describing excited states. arxiv.org For related seven-membered ring systems, high-level methods like Coupled Cluster with single and double excitations (CCSD) have been used to accurately determine conformational energies and interconversion barriers. researchgate.net

| Ab Initio Method | Core Concept | Typical Application | Key Limitation |

| Hartree-Fock (HF) | Approximates the many-body wave function as a single Slater determinant; uses a self-consistent field (SCF) approach. gatech.eduwikipedia.org | Initial electronic structure analysis, molecular orbital theory foundation. gatech.edu | Neglects electron correlation. gatech.edu |

| Post-Hartree-Fock (e.g., CI, MP, CCSD) | Systematically improves upon the HF solution to include electron correlation. arxiv.orgresearchgate.net | High-accuracy energy and property calculations for smaller systems. researchgate.net | High computational cost, limiting applicability to larger molecules. mpg.de |

Density Functional Theory (DFT) has become the most widely used quantum chemical method due to its excellent balance of accuracy and computational cost. mpg.de Instead of the complex many-electron wavefunction, DFT uses the electron density—a simpler, three-dimensional quantity—as the fundamental variable.

DFT methods, particularly those employing hybrid functionals like B3LYP, have proven effective for a wide range of applications, including the study of heterocyclic compounds. inpressco.comresearchgate.net These methods are extensively used for:

Geometry Optimization: Determining the lowest-energy three-dimensional arrangement of atoms (the equilibrium structure). inpressco.com

Energy Calculations: Computing total electronic energies, which can be used to determine the relative stabilities of different isomers or conformations. inpressco.com

Thermochemical Properties: Calculating heats of formation and reaction energies. researchgate.net

For systems analogous to 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane, such as methyl-substituted 1,2,4,5-tetroxanes, DFT calculations using functionals like BHANDHLYP have been employed to study reaction mechanisms. mdpi.com Studies on the parent 1,2,4,5-tetroxane ring have utilized the B3LYP functional with basis sets like 6-311+G(d,p) to analyze its molecular stability and conformational preferences. researchgate.net The reliability of DFT, particularly the B3LYP functional combined with the 6-31G(d,p) basis set, has been demonstrated in accurately predicting the geometries and electronic properties of various molecular systems. inpressco.comresearchgate.net

| DFT Functional/Basis Set | Application in Analogous Systems | Reference |

| B3LYP/6-311+G(d,p) | Conformational analysis and stability of the 1,2,4,5-tetroxane ring. | researchgate.net |

| BHANDHLYP | Investigation of thermolysis reaction mechanisms in methyl-substituted 1,2,4,5-tetroxanes. | mdpi.com |

| B3LYP/6-31G(d,p) | Geometry optimization and calculation of electronic properties (HOMO/LUMO) in various organic molecules. | inpressco.comresearchgate.net |

Semi-empirical methods occupy a middle ground between the high rigor of ab initio methods and the simplicity of molecular mechanics. mpg.de They start from the same theoretical framework as Hartree-Fock but introduce approximations and use parameters derived from experimental data or higher-level calculations to simplify the computations. mpg.dewustl.edu This makes them significantly faster than DFT or ab initio methods, allowing for the study of very large molecules. mpg.de

Common semi-empirical methods include those based on the Neglect of Diatomic Differential Overlap (NDDO) approximation, such as AM1 (Austin Model 1), PM3 (Parametric Method 3), and MNDO (Modified Neglect of Diatomic Overlap). mpg.dewustl.edu These methods are particularly useful for:

Rapid Conformational Searching: Quickly exploring the potential energy surface of a flexible molecule to identify low-energy conformers.

Initial Structure Screening: Generating initial geometries for subsequent refinement with more accurate DFT or ab initio methods. chemrxiv.org

In the study of the 1,2,4,5-tetroxane ring, the AM1 method was used alongside DFT and ab initio calculations to perform a conformational analysis, demonstrating a general agreement among the different levels of theory. researchgate.net While less accurate than higher-level methods, semi-empirical approaches provide a cost-effective means to gain initial insights into the conformational and electronic properties of complex molecules. mpg.de

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Space Exploration

For large and flexible molecules like 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane, exploring the vast landscape of possible conformations is a significant challenge. Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational techniques designed for this purpose, treating molecules as collections of atoms governed by the laws of classical mechanics. nih.govscienceopen.com

Molecular Mechanics (MM): MM methods use a "force field" to describe the potential energy of a system. A force field is a set of empirical potential energy functions and parameters that define the energy associated with bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). By minimizing this energy, MM can efficiently find stable conformations.

Molecular Dynamics (MD): MD simulations extend the MM approach by incorporating atomic motion over time. scienceopen.com By solving Newton's equations of motion for every atom in the system, MD generates a trajectory that describes how the molecule's position and velocity evolve. fiveable.me This allows for the exploration of the conformational space at a given temperature and provides insight into the dynamic behavior of the molecule, including the transitions between different conformations. nih.govscienceopen.com These simulations are crucial for understanding the flexibility of macromolecular structures and how their constituent atoms interact and move collectively. nih.gov

Conformational Analysis and Molecular Stability

The three-dimensional structure of the 1,2,4,5-tetroxane ring is not planar. Like the well-studied cyclohexane (B81311) ring, it adopts puckered conformations to relieve the angle and torsional strain that would be present in a flat structure. libretexts.org

The conformational landscape of the 1,2,4,5-tetroxane ring, like that of cyclohexane, is dominated by several key conformations. The most significant of these are the chair, boat, and twist-boat forms. researchgate.netlibretexts.org

Chair Conformation: This is generally the most stable conformation for six-membered rings. researchgate.netlibretexts.org It minimizes both angle strain (with bond angles close to the ideal tetrahedral value) and torsional strain (with all bonds on adjacent carbons being staggered). libretexts.org Computational studies on the parent 1,2,4,5-tetroxane, using a variety of methods including semi-empirical, ab initio, and DFT, consistently predict the chair conformation to be the most stable conformer. researchgate.net Reactants in studies of substituted tetroxanes are also noted to be in a chair conformation. mdpi.com

Boat Conformation: The boat form is considerably less stable than the chair. libretexts.org Its instability arises from two main factors: torsional strain from eclipsing C-H bonds along the sides of the "boat" and steric hindrance between the two "flagpole" hydrogens, which point towards each other across the ring. libretexts.orgyoutube.com

Twist-Boat (or Skew-Boat) Conformation: This conformation is an intermediate in energy between the chair and the boat. libretexts.org It is formed by slightly twisting the boat structure, which alleviates some of the flagpole steric hindrance and reduces the torsional strain. libretexts.orgyoutube.com While more stable than the pure boat form, it is still significantly higher in energy than the chair. libretexts.org

The relative stability of these conformations follows a clear trend, as established for analogous cyclic systems.

Relative Energy of Cyclohexane Conformations (Illustrative Analogy)

| Conformation | Relative Energy (kJ/mol) | Primary Sources of Strain |

|---|---|---|

| Chair | 0 | None (most stable) |

| Twist-Boat | ~23 | Torsional, Steric |

| Boat | ~30 | Torsional, Steric (Flagpole) |

| Half-Chair | ~45 | Angle, Torsional |

Data based on cyclohexane as an analogous system. libretexts.org

Analysis of Stereoelectronic Effects and Intramolecular Interactions

Theoretical investigations into the 1,2,4,5-tetroxane ring system reveal significant insights into the interplay of stereoelectronic effects and intramolecular interactions, which are heavily influenced by the nature and orientation of substituents. In the case of 3,6-disubstituted tetroxanes, such as the subject compound, the lone pairs on the oxygen atoms play a crucial role. Anomeric and generalized anomeric effects, involving the interaction of an oxygen lone pair with an adjacent antibonding σ* orbital (n → σ*), contribute to the stability of specific conformations.

For 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane, the bulky ethyl and pentyl groups introduce considerable steric hindrance. These non-bonding interactions, often referred to as van der Waals strain, dictate the conformational preferences of the molecule. Computational studies on analogous crowded molecules, such as highly substituted 1,3-dioxanes, show that severe syn-axial interactions (repulsive interactions between substituents on the same side of the ring in an axial orientation) can lead to significant conformational distortion or even cause the molecule to adopt a non-chair conformation to alleviate the strain. nih.gov For instance, the interaction energy between two axial methyl groups can be substantial, and this effect would be magnified with larger alkyl groups like ethyl and pentyl. The steric effects caused by different ring substituents are known to affect the dissociation energy of the peroxide bond. researchgate.net

Intramolecular hydrogen bonding is not a factor for 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane. However, in studies of related peroxides in solution, the capacity for hydrogen bonding between the solvent and the diperoxide can influence reaction kinetics by assisting in the peroxide bond rupture. researchgate.net

Positional Isomerism and Substituent Orientations (e.g., Axial-Equatorial Effects)

The 1,2,4,5-tetroxane ring most commonly adopts a chair conformation, which is significantly lower in energy than twist, boat, or planar structures. researchgate.netresearchgate.net For the parent 1,2,4,5-tetroxane, the chair form is calculated to be about 9 kcal/mol more stable than the twist structure. researchgate.net The introduction of substituents at the C3 and C6 positions leads to the possibility of various stereoisomers.

For a 3,6-disubstituted tetroxane, the substituents can be arranged in either a cis (both on the same side of the ring) or trans (on opposite sides) configuration. Within the chair conformation, these substituents can occupy axial (perpendicular to the ring's average plane) or equatorial (in the approximate plane of the ring) positions.

cis Isomer: Can exist in a conformation with one axial and one equatorial substituent (a,e).

trans Isomer: Can exist in two distinct chair conformations: diequatorial (e,e) or diaxial (a,a).

Computational studies on analogous systems, such as 3,6-diphenyl-1,2,4,5-tetroxane, have shown that conformations placing the bulky substituents in equatorial positions are strongly favored to minimize steric strain. researchgate.net The diequatorial (trans) conformer is generally the most stable. The energy barrier for interconversion between axial and equatorial orientations can be significant, calculated at around 12 kcal/mol for the phenyl groups in the diphenyl analog. researchgate.net

Given the steric bulk of the ethyl and pentyl groups, it is predicted that the most stable isomer of 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane would be the trans-diequatorial conformer. The diaxial conformer would suffer from severe 1,3-diaxial interactions, making it highly unstable. The molecule may also adopt a twist conformation to avoid these unfavorable interactions, a phenomenon observed in other crowded heterocyclic systems like 2,2-trans-4,6-tetramethyl-1,3-dioxane. nih.gov

Calculation of Thermochemical Properties (e.g., Enthalpies of Formation, Reaction Energies)

The thermochemical properties of tetroxanes are critical for understanding their stability and energetic behavior. The standard enthalpy of formation (ΔfH°) is a key parameter that can be determined through experimental methods like combustion calorimetry or calculated using computational chemistry. researchgate.net

Experimental determination involves measuring the enthalpy of combustion and then applying Hess's law. For solid compounds, the enthalpy of sublimation must also be determined to obtain the gas-phase enthalpy of formation. researchgate.net

Computational methods provide a powerful alternative for estimating thermochemical properties. Techniques range from semi-empirical methods (like AM1 and PM3) to more accurate ab initio and Density Functional Theory (DFT) calculations. researchgate.net For example, the gas-phase enthalpy of formation for 3,3,6,6-tetramethyl-1,2,4,5-tetroxane has been a subject of such studies. chemeo.com By calculating the energies of optimized molecular structures, reaction energies for processes like decomposition can be predicted. The thermal decomposition of tetroxanes is generally an exothermic process. researchgate.net

Below is a table of experimentally and computationally determined enthalpies of formation for some analogous peroxide compounds. These values provide a reference for the expected range for substituted tetroxanes.

| Compound | Formula | State | Method | Enthalpy of Formation (kJ/mol) | Reference |

| 3,3,6,6-Tetramethyl-1,2,4,5-tetroxane | C₆H₁₂O₄ | Gas | - | -268.20 | chemeo.com |

| 3,6-Diphenyl-1,2,4,5-tetroxane | C₁₄H₁₂O₄ | Solid | Experimental | -185.3 ± 9.4 | researchgate.net |

| Di-tert-butyl peroxide | C₈H₁₈O₂ | Gas | - | -343.9 | |

| Diacetylperoxide | C₄H₆O₄ | Gas | Recalculated | -485.5 | researchgate.net |

Note: Data presented for illustrative purposes based on available literature for analogous structures.

Mapping of Potential Energy Surfaces (PES) for Reaction Pathways

Mapping the potential energy surface (PES) is a fundamental computational approach to understanding the detailed mechanism of a chemical reaction. For 1,2,4,5-tetroxanes, PES calculations are primarily used to investigate their thermal decomposition pathways. researchgate.net

The decomposition is generally understood to initiate with the homolytic cleavage of one of the weak O-O bonds, which is typically the rate-determining step. researchgate.net This bond rupture leads to the formation of a diradical intermediate. The PES for this process maps the energy of the system as a function of the O-O bond distance and other geometric coordinates.

Computational studies using DFT methods (e.g., BHANDHLYP) have been applied to the parent 1,2,4,5-tetroxane and its methylated derivatives. researchgate.net The key features of the PES include:

Reactant Valley: The stable, ground-state tetroxane molecule in its chair conformation.

Transition State (TS): The maximum energy point along the reaction coordinate, corresponding to the breaking of the O-O bond. The energy of this state determines the activation energy of the reaction. For the parent tetroxane, the activation energy has been measured at approximately 29.3 kcal/mol. researchgate.net

Intermediate: The open-chain diradical species formed after the initial bond cleavage.

Product Valley: The final decomposition products, which for 3,6-disubstituted tetroxanes are typically two molecules of a ketone (or aldehyde) and one molecule of oxygen. researchgate.net

For 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane, the decomposition would be expected to proceed via a similar pathway, yielding two molecules of 3-octanone (B92607) and one molecule of oxygen. The PES would be more complex due to the multiple rotatable bonds in the pentyl groups, but the fundamental mechanism of initial O-O bond scission would remain the same.

Spin State Multiplicity and Spin-Orbit Coupling Considerations

The decomposition of tetroxanes involves intermediates and products with different electronic spin states, making the analysis of spin multiplicity and spin-orbit coupling (SOC) essential. researchgate.net Spin multiplicity is defined as 2S+1, where S is the total spin angular momentum. wikipedia.org A molecule with no unpaired electrons has S=0 and is a singlet, while a species with two unpaired parallel electrons has S=1 and is a triplet. libretexts.orgyoutube.com

The thermal decomposition of a tetroxane can proceed on different potential energy surfaces corresponding to different spin states:

Singlet Surface (S=0): The ground-state tetroxane is a closed-shell singlet molecule. Initial O-O bond cleavage can form a singlet diradical, where the two unpaired electrons have opposite spins. This intermediate can then decompose to form products in their singlet ground states, including singlet oxygen (an excited state of O₂).

Triplet Surface (S=1): The diradical intermediate can also exist in a lower-energy triplet state, where the two unpaired electrons have parallel spins. This triplet diradical would decompose to yield ground-state triplet oxygen (the common form of O₂) and ketone products.

Computational studies on tetroxane analogs show that the reaction can proceed on both singlet (S) and triplet (T) potential energy surfaces. researchgate.net A crucial aspect of this process is the possibility of "intersystem crossing," where the reacting system switches from the singlet to the triplet surface. This non-adiabatic transition is facilitated by spin-orbit coupling (SOC) , an interaction between the electron's spin and its orbital motion. researchgate.netcas.cz

Reaction Mechanisms and Chemical Reactivity of 1,2,4,5 Tetroxanes

Thermal Decomposition Pathways (Thermolysis)

The thermal decomposition, or thermolysis, of 1,2,4,5-tetroxanes has been a subject of extensive research, providing deep insights into the stability and reactivity of this class of cyclic peroxides.

The thermolysis of substituted 1,2,4,5-tetroxanes is widely understood to proceed through a stepwise mechanism rather than a concerted one. nih.govresearchgate.net The initial and rate-determining step involves the homolytic cleavage of a single peroxide (O-O) bond. researchgate.net Theoretical studies, such as those using Density Functional Theory (DFT), have corroborated these experimental findings. Calculations for various tetroxane derivatives, including methyl-substituted analogs, show that a concerted mechanism, where both O-O bonds and C-O bonds break simultaneously, has a significantly higher activation energy, making it kinetically unfavorable. nih.govnih.gov The stepwise pathway, initiated by the scission of one peroxide bond to form a diradical intermediate, is the universally accepted route for both gas-phase and solution-phase decomposition. nih.govnih.govnih.gov

The primary product of the initial O-O bond homolysis is an open-chain diradical intermediate. nih.govresearchgate.netmdpi.com This species is central to the subsequent decomposition cascade. Computational studies on model compounds like 3-methyl-1,2,4,5-tetroxane and its dimethyl analog have characterized this intermediate, which can exist on both singlet and triplet potential energy surfaces (PES). nih.govresearchgate.net

The mechanism proceeds as follows:

Initial Cleavage : The tetroxane molecule undergoes unimolecular cleavage of one O-O bond, forming a singlet diradical intermediate. mdpi.com

Intersystem Crossing : This singlet diradical is close in energy and structure to its triplet state counterpart. nih.gov Consequently, a spin-orbit coupling can facilitate a non-adiabatic crossing from the singlet PES to the more stable triplet PES. nih.govnih.gov

Secondary Fragmentation : The diradical intermediate, whether in the singlet or triplet state, is unstable and rapidly fragments. This typically involves the cleavage of a C-O bond, releasing a carbonyl compound (an aldehyde or ketone, depending on the substituents) and a smaller peroxy-radical species. nih.govmdpi.comresearchgate.net This species then undergoes a final C-O cleavage to release a second carbonyl molecule and a molecule of oxygen. nih.govmdpi.com The final spin state of the oxygen molecule (singlet or triplet) depends on the decomposition pathway followed after the initial diradical formation. nih.govresearchgate.net

These highly reactive diradical intermediates are also capable of initiating other chemical processes, such as the polymerization of vinyl monomers. mdpi.comresearchgate.net

Kinetic studies on the thermolysis of various 1,2,4,5-tetroxanes have provided quantitative data on their stability. The activation parameters, including activation energy (Ea), enthalpy of activation (ΔH#), and entropy of activation (ΔS#), are sensitive to the molecular structure and the reaction medium. The decomposition typically follows first-order kinetics. researchgate.neteurekaselect.com

For the compound 3,6-diethyl-3,6-dipentyl-1,2,4,5-tetroxane, while specific data is not available, the values for analogous compounds provide a strong basis for estimation. The negative values for the entropy of activation in solution are consistent with a more ordered transition state, as expected for a cyclic system undergoing ring cleavage.

| Compound | Solvent | ΔH# (kcal/mol) | ΔS# (cal/mol·K) | Reference |

|---|---|---|---|---|

| 3,6-Diphenyl-1,2,4,5-tetroxane (DFT) | Nitromethane (B149229) | 25.4 | -14.0 | researchgate.net |

| 3,6-Diphenyl-1,2,4,5-tetroxane (DFT) | Toluene (B28343) | 31.2 ± 0.6 | -6.9 ± 1.5 | researchgate.net |

| 3,6-Diphenyl-1,2,4,5-tetroxane (DFT) | 2-Methylcellosolve | 20.2 ± 1.0 | -25.3 ± 1.4 | eurekaselect.com |

| 3,3,6,6-Tetramethyl-1,2,4,5-tetroxane (ACDP) | 2-Methoxyethanol | 22.5 ± 0.7 | -25.6 ± 0.5 | osi.lv |

| 1,2,4,5-Tetroxane (Parent Compound) | Gas Phase (Ea) | 29.3 ± 0.8 | N/A | researchgate.net |

Substituents at the 3- and 6-positions of the tetroxane ring have a profound impact on the molecule's thermal stability and decomposition kinetics.

Electronic Effects : Studies on the gas-phase thermolysis of the methyl-substituted tetroxane series show that the activation energy decreases linearly as the number of methyl groups increases. nih.govresearchgate.net This suggests that electron-donating alkyl groups destabilize the ground state of the tetroxane, lowering the energy barrier to O-O bond cleavage and accelerating the rate of decomposition.

For 3,6-diethyl-3,6-dipentyl-1,2,4,5-tetroxane, the presence of four alkyl groups (two ethyl and two pentyl) would be expected to significantly lower its thermal stability compared to the parent 1,2,4,5-tetroxane or less-substituted derivatives, leading to a faster decomposition rate at a given temperature. The decomposition would yield a mixture of ketones: 3-heptanone (B90015) (from the diethyl-substituted carbon) and 6-undecanone (B1294626) (from the dipentyl-substituted carbon).

| Substitution Pattern | Expected Relative Stability | Decomposition Products | Reference |

|---|---|---|---|

| Unsubstituted (Parent) | Highest | Formaldehyde | researchgate.net |

| Methyl-substituted | Intermediate | Formaldehyde, Acetaldehyde | nih.gov |

| Dimethyl-substituted | Lower | Acetaldehyde | nih.govnih.gov |

| Tetramethyl-substituted | Low | Acetone | nih.govosi.lv |

| Diphenyl-substituted | Variable (Solvent Dependent) | Benzaldehyde | researchgate.neteurekaselect.comresearchgate.net |

| Diethyl-dipentyl-substituted | Predicted to be Low | 3-Heptanone, 6-Undecanone | (Inferred) |

The choice of solvent can significantly influence the rate of thermolysis. nih.gov Studies on various cyclic peroxides, including tetroxanes, reveal that the reaction is markedly accelerated in polar, protic solvents like alcohols. researchgate.net This effect is attributed to the ability of the solvent to form hydrogen bonds with the peroxide oxygen atoms. researchgate.netresearchgate.net This solvation helps to polarize and weaken the O-O bond, thereby lowering the activation energy required for homolytic cleavage. researchgate.net The comparison of activation parameters for 3,6-diphenyl-1,2,4,5-tetroxane in solvents like toluene (non-polar), nitromethane (polar aprotic), and 2-methylcellosolve (polar protic) clearly demonstrates this trend, with the lowest activation enthalpy observed in the alcohol-based solvent. eurekaselect.comresearchgate.net

Reductive Activation and Peroxide Bond Reactivity

The peroxide bond is inherently an oxidizing functional group and is susceptible to cleavage upon reaction with reducing agents. While thermolysis involves spontaneous cleavage, reductive activation involves an electron transfer to the peroxide bond, which induces its rupture. This is a key activation mechanism for related peroxide-containing compounds like the antimalarial drug artemisinin, which is activated by ferrous ions (Fe²⁺).

For 1,2,4,5-tetroxanes, similar reactivity is expected. Studies on 3,3,6,6-tetramethyl-1,2,4,5-tetroxane (ACDP) have shown that its decomposition can be catalyzed by metal ions, such as cupric ions (Cu²⁺). researchgate.net This ion-catalyzed reaction demonstrates that the peroxide bond can be activated by redox-active metals, likely through an electron transfer mechanism that facilitates O-O bond scission at temperatures lower than those required for purely thermal decomposition. researchgate.netresearchgate.net This pathway underscores the potential for 3,6-diethyl-3,6-dipentyl-1,2,4,5-tetroxane to be activated by reducing species in a chemical or biological environment.

Photochemical Reactivity of the Tetroxane Core

The photochemical reactivity of the 1,2,4,5-tetroxane core is centered around the cleavage of the weak oxygen-oxygen bonds upon absorption of light energy (photolysis). This process results in the formation of highly reactive free radicals. While specific photolysis studies on 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane are not readily found, the general mechanism can be inferred from studies on analogous cyclic peroxides.

The process is initiated by the absorption of photons (hν), which excites the molecule and leads to the homolytic cleavage of one of the peroxide bonds. This generates a diradical intermediate. This diradical is unstable and can subsequently undergo further fragmentation.

A plausible photochemical decomposition pathway for a generic 3,6-dialkyl-1,2,4,5-tetroxane is as follows:

Initial O-O Bond Cleavage: The tetroxane molecule absorbs a photon, leading to the homolytic scission of one of the peroxide bonds to form a 1,4-diradical intermediate.

Secondary Fragmentation: This diradical can then fragment through the cleavage of the second peroxide bond and the carbon-carbon bond between the two carbonyl groups that are formed. This would result in the formation of two ketone molecules and an oxygen molecule.

For 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane, the expected ketone products would be pentan-3-one (from the diethyl-substituted carbon) and hexan-2-one (from the dipentyl-substituted carbon).

Alternatively, the initially formed diradical could undergo cleavage of the C-C bond of the ring, leading to the formation of two molecules of a carbonyl compound and an oxygen molecule. The exact pathway and the nature of the final products can be influenced by factors such as the wavelength of the light used, the solvent, and the specific nature of the alkyl substituents. The ethyl and pentyl groups in the target molecule are electron-donating and can influence the stability of the radical intermediates formed during photolysis.

Studies on other cyclic peroxides have shown that they are quite photolabile, indicating that the tetroxane core is susceptible to photochemical decomposition. numberanalytics.comnih.gov The energy required for this process is related to the O-O bond dissociation energy.

Catalytic Transformations Involving 1,2,4,5-Tetroxanes (e.g., polymerization initiation)

The ability of 1,2,4,5-tetroxanes to generate radicals upon decomposition makes them potential candidates as initiators for radical polymerization. numberanalytics.com Organic peroxides, in general, are widely used as radical initiators in the polymer industry. pergan.com The initiation of polymerization occurs when the radicals generated from the peroxide add to a monomer unit, creating a new radical that can then propagate the polymer chain.

The process of polymerization initiation by a 1,2,4,5-tetroxane like 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane can be triggered either thermally or photochemically.

Mechanism of Radical Polymerization Initiation:

Initiator Decomposition (Radical Generation): The 1,2,4,5-tetroxane decomposes, typically through the homolytic cleavage of the O-O bonds, to produce alkoxy radicals. numberanalytics.com In the case of 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane, this would lead to the formation of oxygen-centered radicals.

Initiation: The generated radical (R•) adds to a monomer molecule (M), forming a new radical species (RM•) which is the first unit of the growing polymer chain.

Propagation: The newly formed radical (RM•) reacts with subsequent monomer molecules, leading to the growth of the polymer chain.

The efficiency of a 1,2,4,5-tetroxane as a polymerization initiator depends on several factors, including its rate of decomposition and the reactivity of the generated radicals towards the specific monomer being polymerized. The decomposition rate can be controlled by temperature (in thermal initiation) or by the intensity and wavelength of light (in photoinitiation).

While the use of 1,2,4,5-tetroxanes as polymerization initiators is theoretically sound, detailed research findings on the application of 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane in this specific context are not prevalent in the reviewed literature. However, the broader class of dialkyl peroxides is known to be effective for this purpose. numberanalytics.com

Below is a table summarizing the general reactivity of the 1,2,4,5-tetroxane core based on analogous compounds.

| Reaction Type | Description | Expected Products from 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane |

| Photochemical Decomposition | Homolytic cleavage of O-O bonds upon absorption of light, leading to the formation of radical intermediates and subsequent fragmentation. | Pentan-3-one, Hexan-2-one, Oxygen |

| Thermal Decomposition | Homolytic cleavage of O-O bonds induced by heat, generating radical species. | Pentan-3-one, Hexan-2-one, Oxygen |

| Polymerization Initiation | Generation of radicals that can initiate the polymerization of monomers. | Alkoxy radicals capable of initiating polymer chain growth. |

Exploration of Non Medicinal Chemical Applications of 1,2,4,5 Tetroxane Compounds

Role as Free Radical Initiators in Polymerization Processes

Organic peroxides are widely utilized as free radical initiators in industrial polymerization processes. nih.gov The defining feature of these molecules is the peroxide bond (-O-O-), which is relatively weak and can be cleaved under mild conditions, such as the application of heat, to produce radical species. nih.gov

The thermal decomposition of 1,2,4,5-tetroxane derivatives involves the homolytic cleavage of the peroxide bonds, which generates biradical intermediates. nih.gov These highly reactive biradicals can then initiate the polymerization of vinyl monomers, such as styrene (B11656) and various acrylates, by adding to the monomer's double bond. nih.govresearchgate.net This process creates a new radical species, which in turn reacts with another monomer, propagating the polymer chain. The initiator radical becomes incorporated into the final polymer structure. nih.gov

The general mechanism for radical initiation by a 1,2,4,5-tetroxane can be described as follows:

Initiation: The tetroxane molecule undergoes thermal decomposition, breaking the weak O-O bonds to form two diradicals.

Propagation: The resulting radicals react with a monomer unit, initiating the growth of a polymer chain.

Termination: The polymerization process concludes when two growing polymer chains react with each other, or with another radical species, to form a stable, non-radical product.

The choice of a specific organic peroxide initiator depends on its solubility in the reaction medium and its decomposition temperature. Different 1,2,4,5-tetroxane derivatives, with varying substituent groups, would exhibit different decomposition kinetics, allowing for the selection of an appropriate initiator for a given polymerization process. researchgate.net

Potential Applications in Advanced Material Science

The unique structure of 1,2,4,5-tetroxanes has led to their investigation in the field of advanced materials. One area of interest is their potential use in the synthesis of energetic materials. mdpi.com Nitrogen-rich heterocyclic compounds, a class to which the related 1,2,4,5-tetrazines belong, are known for their high energy density, thermal stability, and insensitivity to stimuli like friction and impact, making them suitable for applications as explosives, propellants, or pyrotechnics. mdpi.com While research has focused more on tetrazines, the peroxide-rich structure of tetroxanes also suggests potential in energetic materials. researchgate.net

Furthermore, organic peroxides, including 1,2,4,5-tetraoxanes, are considered important compounds in material science more broadly. researchgate.net The ability to generate radicals upon decomposition allows for their use in modifying polymers and other materials. For instance, the radicals generated can be used to cross-link polymer chains, thereby altering the material's physical and chemical properties.

Investigation of Herbicide Activity and Mechanisms

A significant non-medicinal application of 1,2,4,5-tetroxanes is in the development of new herbicides. nih.gov Research has demonstrated that several synthesized 1,2,4,5-tetroxane derivatives exhibit potent herbicidal activity against various weeds, with efficacy comparable to commercial herbicides like glyphosate (B1671968) and imazethapyr. nih.gov

The general synthesis of these herbicidal tetroxanes involves reacting carbonyl compounds with hydrogen peroxide under acidic catalysis to form 1,1-dihydroperoxides, which are then converted into the corresponding 1,2,4,5-tetraoxanes. nih.gov

Herbicidal Activity of Selected 1,2,4,5-Tetroxanes

| Compound | Target Species | Concentration (mM) | Inhibition of Root Growth (%) | Inhibition of Aerial Part Growth (%) |

|---|---|---|---|---|

| Tetroxane Derivative 1 | Sorghum arundinaceum | 1.0 | >80 | >80 |

| Tetroxane Derivative 2 | Euphorbia heterophylla | 1.0 | >80 | >80 |

| Tetroxane Derivative 3 | Brachiaria brizantha | 1.0 | >80 | >80 |

| Tetroxane Derivative 4 | Bidens pilosa | 1.0 | >80 | >80 |

| Selective Tetroxane | Monocotyledonous species | 1.0 | 92.9 - 97.5 | 92.9 - 97.5 |

This table is based on data presented in "Tetraoxanes as a new class of efficient herbicides comparable with commercial products". The specific structures of the tetroxane derivatives are detailed in the source publication. nih.gov

The mechanism of action for the herbicidal activity of 1,2,4,5-tetroxanes is believed to involve the generation of reactive oxygen species (ROS) through the decomposition of the peroxide bridge. scielo.br This leads to oxidative stress within the plant cells, causing damage to cellular components and ultimately leading to cell death. Symptoms observed in treated plants, such as chlorosis and necrosis, are consistent with this proposed mechanism. scielo.br Additionally, some tetraoxane (B8471865) herbicides may also act as photosynthesis inhibitors or be degraded within the plant or soil to produce other herbicidally active compounds. scielo.br

Other Industrial Chemical Processes and Syntheses

Beyond the applications previously mentioned, 1,2,4,5-tetroxanes serve as intermediates in various chemical syntheses. The synthesis of these compounds themselves is an area of active research, with methods being developed to improve yields and facilitate the creation of both symmetrical and unsymmetrical derivatives. nih.govresearchgate.net

One notable application is in the synthesis of complex molecules, including those with potential pharmaceutical applications. For example, steroidal 1,2,4,5-tetraoxanes have been synthesized as part of research into new antimalarial agents. researchgate.netrsc.org While the end application is medicinal, the synthesis of the tetroxane ring and its subsequent modification represent a non-medicinal chemical process.

The general synthetic route to 1,2,4,5-tetroxanes often involves the acid-catalyzed reaction of a ketone or aldehyde with hydrogen peroxide to form a gem-dihydroperoxide, which then undergoes cyclization to form the tetroxane ring. nih.gov More advanced methods, such as those using rhenium catalysts, have been developed to produce a broad range of tetroxanes with high yields. nih.gov

Advanced Methodologies and Future Research Trajectories for Tetroxane Chemistry

Development of Next-Generation Synthetic Strategies for Complex Tetroxane Architectures

The construction of asymmetrically substituted tetroxanes such as 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane necessitates synthetic strategies that offer high selectivity and efficiency. Traditional methods often rely on the acid-catalyzed peroxidation of acyclic ketones, which can be harsh and lead to byproducts. researchgate.net Next-generation strategies are moving towards milder, more versatile catalytic systems.

A promising approach involves the use of rhenium(VII) oxides, such as Re₂O₇, which have proven to be mild and efficient catalysts for the condensation of 1,1-dihydroperoxides with ketones or aldehydes. nih.govorganic-chemistry.org This methodology is particularly valuable as it can be performed in a one-pot tandem reaction, converting the parent ketones directly to the final tetroxane with high yields. organic-chemistry.orgfigshare.com For the target molecule, this would involve the catalyzed reaction of pentan-2-one (to generate the diethyl fragment precursor) and heptan-4-one (for the dipentyl fragment precursor) with hydrogen peroxide, followed by a final condensation step.

Another advanced strategy is the use of strong acids as both cosolvents and catalysts, which has been shown to selectively produce bridged 1,2,4,5-tetraoxanes from β-diketones and hydrogen peroxide. acs.org Adapting such methodologies for non-bridged, asymmetrically substituted tetroxanes could provide a facile and experimentally simple route to compounds like 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane . The development of chiral Brønsted acid catalysts could also enable enantioselective synthesis, a significant step forward in creating stereochemically pure tetroxane derivatives for specialized applications. nih.gov

Future synthetic research will likely focus on flow chemistry systems, which can enhance safety by minimizing the accumulation of potentially explosive peroxide intermediates and allow for precise control over reaction parameters.

Table 1: Potential Catalytic Systems for Asymmetric Tetroxane Synthesis

| Catalyst System | Precursors | Key Advantages | Relevant Findings |

|---|---|---|---|

| Rhenium(VII) oxide (Re₂O₇) | Ketones/Aldehydes + H₂O₂ | Mild conditions, high yields, one-pot procedure. nih.govfigshare.com | Efficient for a broad range of substrates, including those not easily prepared by other methods. nih.govorganic-chemistry.org |

| Strong Acids (H₂SO₄, HClO₄) | β-Diketones + H₂O₂ | Facile, simple, and selective for bridged systems. acs.org | High acid concentration is key to selectivity; products are stable under reaction conditions. acs.org |

| Phosphomolybdic Acid | Dihydroperoxides + Carbonyls | Effective for spirocyclic tetroxanes. researchgate.netresearchgate.net | Can be used with a water scavenger to improve yields. researchgate.net |

Application of In Situ Spectroscopic Techniques for Mechanistic Insights

Understanding the formation mechanism of 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane is crucial for optimizing its synthesis and controlling its reactivity. In situ and operando spectroscopic techniques are powerful tools for probing reaction pathways in real-time. mdpi.com By monitoring reactions under actual operating conditions, these methods can identify transient intermediates and provide kinetic data that are inaccessible through conventional analysis of the final product. google.comtue.nl

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly flow NMR, can be employed to monitor the concentration of reactants, intermediates (such as gem-dihydroperoxides), and the final tetroxane product throughout the course of a reaction. researchgate.net This provides high-quality quantitative data on reaction kinetics. For a complex molecule like 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane , 2D NMR techniques would be invaluable for unambiguously identifying the various species in the reaction mixture. researchgate.netnih.gov

Raman spectroscopy is another powerful in situ tool, especially for analyzing solid-phase or slurry reactions and for probing the characteristic O-O bond vibrations in the tetroxane ring. nih.gov Hyphenated techniques, such as combining Differential Scanning Calorimetry with X-ray Diffraction (DSC-XRD), can offer unprecedented insight into the thermal events and structural transformations that occur during synthesis, particularly for crystalline products. nih.gov Such studies could reveal the mechanistic details of the cyclization step leading to the tetroxane ring. nih.gov

Future work could involve applying these techniques to study the decomposition mechanism of 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane , which is critical for understanding its stability and potential applications as a radical initiator.

Integration of Machine Learning and AI in Predicting Reactivity and Properties

The vast chemical space of possible tetroxane structures makes a purely experimental approach to discovery and optimization inefficient. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this field by enabling the rapid prediction of molecular properties and reaction outcomes. eurekalert.org

For a novel compound like 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane , ML models can be trained on existing data from other organic peroxides to predict key properties. nih.govacs.org For instance, models can forecast thermodynamic properties like chemical potential, which is crucial for understanding stability and phase behavior. nih.govresearchgate.net Researchers have successfully used ML models to predict the chemical potentials of multifunctional organic compounds, including those with peroxide functional groups, with high accuracy. acs.orgnih.gov

The future integration of AI will likely involve creating comprehensive platforms where chemists can analyze reaction systems, predict product selectivity, and design novel tetroxanes with desired properties before entering the lab. eurekalert.org

Table 2: Applications of AI/ML in Tetroxane Chemistry

| Application Area | AI/ML Technique | Predicted Parameter | Potential Impact for Target Compound |

|---|---|---|---|

| Property Prediction | Extreme Minimum Learning Machine (EMLM) | Chemical Potentials, Thermodynamic Stability nih.govacs.org | Rapidly estimate the stability and handling requirements of 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane . |

| Reaction Prediction | Neural Networks, Sequence-to-sequence models | Reaction Products, Yields drugtargetreview.comnih.gov | Predict the outcome of synthetic attempts and identify optimal conditions. |

| Retrosynthesis | Graph Convolutional Neural Networks (GCNNs) | Reactant Precursors, Synthetic Routes engineering.org.cn | Design efficient synthetic pathways from simple starting materials. |

Exploration of New Chemical Transformations for Tetroxane Derivatives

The 1,2,4,5-tetroxane ring is not merely a static scaffold but a functional group capable of undergoing various chemical transformations. Exploring these reactions for derivatives like 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane can unlock new applications. While the peroxide bonds are susceptible to cleavage, selective transformations of the substituents are possible.

For instance, if the pentyl chains contained functional groups, these could be modified post-synthesis. A key area of future research is the controlled opening of the tetroxane ring. The thermal or photochemical decomposition of tetroxanes generates radical species. nih.govmdpi.com Understanding and controlling this process for 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane could allow its use as a specific radical initiator in polymerization or organic synthesis. The nature of the substituents (ethyl and pentyl groups) would influence the properties of the resulting radicals.

Another avenue is the reaction of the tetroxane ring with nucleophiles or electrophiles under specific conditions. While the high electrophilicity of related heterocyclic systems like 1,2,4,5-tetrazines is well-documented, leading to substitution reactions, the reactivity of the tetroxane ring itself is less explored. researchgate.net Research into the reaction of tetroxanes with various reagents could lead to novel ring-opened products or new heterocyclic systems. For example, the derivatization of related 1,2,4-trioxanes through cross-coupling reactions after initial functionalization demonstrates a pathway for creating more complex molecules. nih.gov

Strategies for Enhancing Stability and Controllable Reactivity

Organic peroxides are inherently energetic and can be thermally sensitive. americanchemistry.com A critical area of research for compounds like 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane is the development of strategies to enhance their stability for safe handling and storage, while also allowing for controlled initiation of their reactivity when desired. hmroyal.com

The thermal stability of a tetroxane is influenced by its substituents. nih.gov The presence of bulky groups like pentyl chains may sterically shield the peroxide linkages, potentially increasing thermal stability compared to smaller analogues. Kinetic studies on the thermal decomposition of various tetroxanes show a clear relationship between the number and nature of substituents and the activation energy for decomposition. nih.govresearchgate.net

Practical stabilization strategies include:

Formulation with Stabilizers: A variety of chemical stabilizers, such as ethylenically unsaturated compounds or phosphomolybdic acid, have been used to retard the decomposition of other organic peroxides. google.com Research into compatible stabilizers for 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane could significantly improve its safety profile.

Temperature Control: The most fundamental strategy is strict temperature control during storage and handling, keeping the compound well below its Self-Accelerating Decomposition Temperature (SADT). americanchemistry.comhmroyal.com

Inert Packaging and Dilution: Storing the compound in inert, vented packaging and potentially as a solution in a non-reactive solvent can mitigate risks associated with friction, impact, and gas buildup from slow decomposition. hmroyal.com

Controlling reactivity involves designing systems where the decomposition can be triggered on demand. This could be achieved through photochemical cleavage using specific wavelengths of light or by introducing a catalyst that selectively lowers the decomposition temperature only when needed. The development of polymerization inhibitors that can be added to prevent runaway reactions also represents an important safety and control measure. youtube.com

Q & A

Q. What synthetic methodologies are employed for 3,6-disubstituted 1,2,4,5-tetroxanes, and how is structural integrity validated?

Synthesis typically involves oxidative coupling of ketones with hydrogen peroxide under acidic conditions. For example, 3,6-dibutanoic-1,2,4,5-tetroxane is synthesized by reacting butanoic acid derivatives with H₂O₂, followed by purification via recrystallization . Structural confirmation employs IR spectroscopy (to identify peroxidic O–O stretches near 800–900 cm⁻¹) and UV-Vis spectroscopy to assess electronic transitions. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) are used to compare theoretical and experimental bond lengths and angles, ensuring conformational accuracy .

Q. Which computational approaches are optimal for modeling the molecular geometry of substituted 1,2,4,5-tetroxanes?

Hybrid DFT methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p) are preferred for balancing accuracy and computational cost. These methods reliably predict bond lengths (e.g., O–O bonds ~1.47 Å) and dihedral angles, critical for assessing chair vs. twist conformers. Semiempirical methods (e.g., AM1, PM3) provide preliminary insights but lack precision for thermochemical properties . For dynamic behavior, molecular dynamics (MD) simulations track conformational flexibility in solution .

Advanced Research Questions

Q. How do solvent polarity and substituent effects dictate the thermal decomposition kinetics of 3,6-diphenyl-1,2,4,5-tetroxane?

Kinetic studies in chlorobenzene (ε = 5.6) reveal a stepwise mechanism dominated by solvent-stabilized transition states, with rate constants (log k) inversely correlated with solvent polarity. Steric hindrance from bulky substituents (e.g., pentyl groups) reduces activation entropy (Δ‡S), while electron-withdrawing groups weaken peroxidic bonds, lowering activation energy (Δ‡H). Comparative studies in apolar solvents (e.g., hexane) show accelerated decomposition due to reduced solvation .

Q. What discrepancies arise between experimental and theoretical enthalpy of formation (ΔHf) for 3,6-diphenyl-1,2,4,5-tetroxane, and how are they resolved?

Experimental ΔHf values derived from combustion calorimetry (e.g., −245 kJ/mol) often exceed theoretical estimates (e.g., −210 kJ/mol via AM1). Discrepancies stem from basis set limitations in ab initio methods (e.g., 3-21G underestimates electron correlation) and neglect of crystal lattice energies in simulations. Hybrid functionals (e.g., B3LYP) with dispersion corrections (e.g., D3BJ) improve agreement within ±5% .

Q. How do stereoelectronic effects govern the stability of 1,2,4,5-tetroxane conformers?

Chair conformers with axial substituents exhibit greater stability due to minimized 1,3-diaxial repulsions. For 3,6-dimethoxy derivatives, anomeric effects involving lone-pair donation from oxygen into σ* orbitals of adjacent O–O bonds elongate peroxidic bonds by ~0.02 Å, reducing bond dissociation energies (BDEs) by 10–15 kcal/mol. Twist conformers, though higher in energy, dominate in polar solvents due to dipole stabilization .

Q. What methodological challenges arise in comparing gas-phase and solution-phase decomposition mechanisms?

Gas-phase studies (e.g., pyrolysis-GC/MS) suggest concerted O–O bond cleavage (Δ‡H ~25 kcal/mol), while solution-phase data (via NMR kinetics) indicate stepwise pathways with solvent-stabilized intermediates. Discrepancies arise from solvent dielectric effects on transition-state charges and the inability of gas-phase DFT to model solvation. Explicit solvent models (e.g., COSMO-RS) or QM/MM hybrid approaches reconcile these differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.